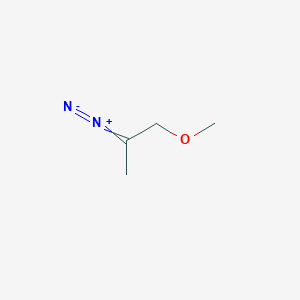
2-Diazo-1-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-methoxypropane is an organic compound characterized by the presence of a diazo group (-N2) attached to a methoxypropane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatile reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diazo-1-methoxypropane typically involves the reaction of acetone hydrazone with yellow mercury (II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected via distillation . The process is efficient, yielding a high concentration of the desired diazo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and more efficient distillation setups to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 2-Diazo-1-methoxypropane undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl halides or tosyl azide in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include diazonium salts, amines, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Diazo-1-methoxypropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Diazo-1-methoxypropane involves the formation of highly reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can insert into various bonds (C-H, N-H, O-H) or participate in cycloaddition reactions, leading to the formation of new chemical structures .
Comparison with Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity but higher toxicity and explosiveness.
Ethyl diazoacetate: Another diazo compound used in organic synthesis, known for its stability and versatility.
Uniqueness: 2-Diazo-1-methoxypropane is unique due to its specific structure, which combines the reactivity of the diazo group with the stability conferred by the methoxypropane backbone. This makes it a valuable reagent in various synthetic applications, offering a balance between reactivity and safety.
Properties
CAS No. |
104329-34-2 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-diazo-1-methoxypropane |
InChI |
InChI=1S/C4H8N2O/c1-4(6-5)3-7-2/h3H2,1-2H3 |
InChI Key |
DTVBTIGDUNXNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















